molecular formula C14H18N2 B3072736 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile CAS No. 1016873-24-7

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

Cat. No. B3072736
CAS RN: 1016873-24-7
M. Wt: 214.31 g/mol
InChI Key: INKXBWHRCMUFKJ-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile, also known as MPBD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 214.31 g/mol .


Molecular Structure Analysis

The molecular structure of 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile can be represented by the SMILES string CN1CCN(CC1)c2cccc(N)c2 . This indicates that the compound contains a methylpiperidin-1-yl group attached to a benzonitrile group.


Physical And Chemical Properties Analysis

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile is a solid at room temperature . It has a molecular weight of 214.31 g/mol .

Mechanism of Action

Target of Action

Similar compounds have been noted to interact with tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis.

Mode of Action

For instance, imatinib, a similar compound, inhibits the activity of tyrosine kinases .

Result of Action

If it acts similarly to imatinib, it may lead to the inhibition of cell growth and induction of apoptosis .

properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKXBWHRCMUFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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